4-Ethyl-4-methylpyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

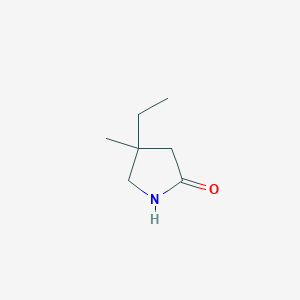

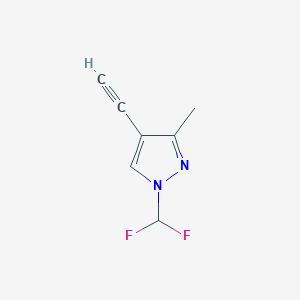

4-Ethyl-4-methylpyrrolidin-2-one is a chemical compound with the CAS Number: 209265-55-4 . It has a molecular weight of 127.19 and its IUPAC name is 4-ethyl-4-methyl-2-pyrrolidinone . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered pyrrolidine ring with ethyl and methyl groups attached . The InChI code for this compound is 1S/C7H13NO/c1-3-7(2)4-6(9)8-5-7/h3-5H2,1-2H3,(H,8,9) .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a melting point of 74-75 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Quinolone Antibacterial Agents

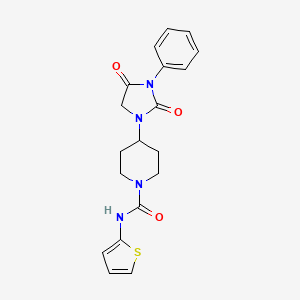

4-Ethyl-4-methylpyrrolidin-2-one is utilized in the synthesis of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine, an important intermediate for quinolone antibacterial agents. This process involves diastereo and enantioselective reactions, starting from ethyl crotonate and L-alanine (Li et al., 1995).

Antimicrobial Activity and Quantum Chemical Investigation

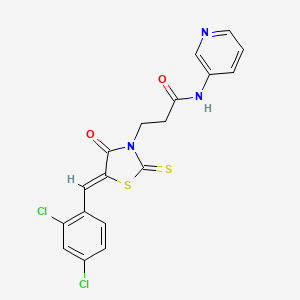

Novel 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones have been synthesized, showing promising in vitro antifungal activities against several test fungi. Density Functional Theory (DFT) calculations were used to study the structure-activity relationship of these compounds (Cvetković et al., 2019).

Organic Synthesis Applications

N-methylpyrrolidin-2-one hydrotribromide (MPHT), derived from this compound, is used broadly in organic synthesis. It's applied in bromination, oxidation, and epoxide ring-opening reactions, among others. Its environmentally friendly character is also highlighted (Jain & Sain, 2010).

Synthesis of Tandem Hydroamination/Hydrosilation

A cationic Ir(I) complex catalyzes the hydroamination of 4-pentyn-1-amine to form 2-methylpyrroline and subsequent hydrosilation to form 1-(triethylsilyl)-2-methylpyrrolidine. This process is a one-pot, tandem procedure with high yields, highlighting the versatility of this compound derivatives in catalysis (Field, Messerle, & Wren, 2003).

Neuroleptic Activity Research

Compounds derived from this compound, such as cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, have been synthesized and evaluated for potential neuroleptic activities, indicating their significance in the development of psychiatric medications (Iwanami et al., 1981).

Safety and Hazards

Propiedades

IUPAC Name |

4-ethyl-4-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-7(2)4-6(9)8-5-7/h3-5H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBDVSFUTMOBHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)NC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide](/img/structure/B2905448.png)

![2-Methyl-4-[(piperidine-1-carbonyl)amino]benzenesulfonyl chloride](/img/structure/B2905449.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2905451.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2905459.png)

![Tert-butyl N-[(2S)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B2905464.png)

![N-[(2-Chlorophenyl)-cyanomethyl]-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B2905465.png)